1-Butyl-2-[2-[3-[(1-butyl-6-chlorobenz[cd]indol-2(1H)-ylidene)ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-6-chlorobenz[cd]indolium tetrafluoroborate is a complex organic compound with the molecular formula C₄₁H₄₀BCl₃F₄N₂ and a molecular weight of 753.93 g/mol. It is categorized as a dye and is recognized for its unique structural features, which include multiple aromatic rings and functional groups that enhance its chemical reactivity and potential applications in various fields, particularly in photochemistry and materials science .
The synthesis of 1-butyl-2-[2-[3-[(1-butyl-6-chlorobenz[cd]indol-2(1H)-ylidene)ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-6-chlorobenz[cd]indolium tetrafluoroborate typically involves multi-step organic synthesis techniques, including:
These compounds exhibit unique properties that differentiate them from 1-butyl-2-[2-[3-[(1-butyl-6-chlorobenz[cd]indol-2(1H)-ylidene)ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-6-chlorobenz[cd]indolium tetrafluoroborate, particularly regarding their reactivity and specific applications in various fields of research and industry .
Interaction studies involving 1-butyl-2-[2-[3-[(1-butyl-6-chlorobenz[cd]indol-2(1H)-ylidene)ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-6-chlorobenz[cd]indolium tetrafluoroborate are crucial for understanding its behavior in biological systems and materials. Research often focuses on: